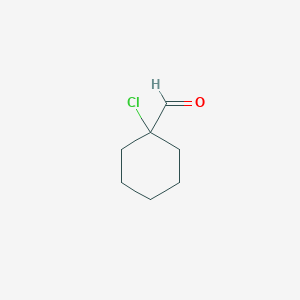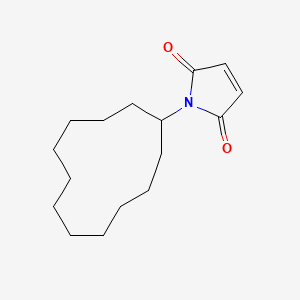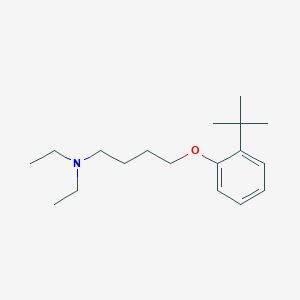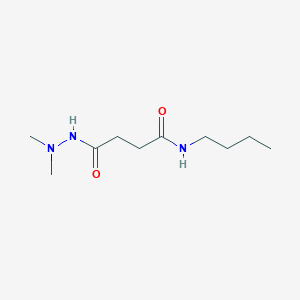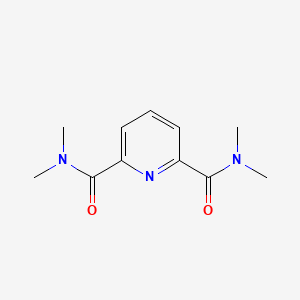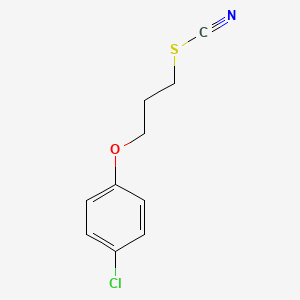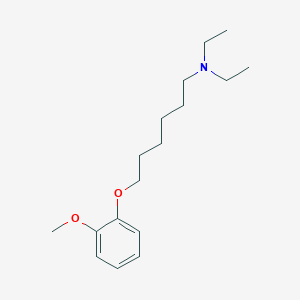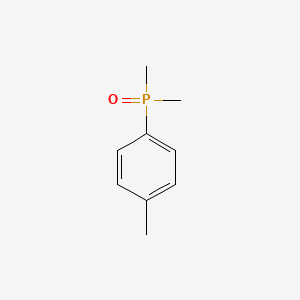
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE
Vue d'ensemble
Description
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE is an organic compound characterized by the presence of a dimethyl-phosphinoyl group attached to a benzene ring with a methyl substituent
Méthodes De Préparation
The synthesis of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be achieved through several methods. One common approach involves the reaction of dimethylphosphine oxide with a suitable benzene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE involves its interaction with specific molecular targets. The phosphinoyl group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be compared with other similar compounds such as:
1-(Dimethyl-phosphinoyl)-hexadecane: This compound has a longer alkyl chain, which affects its physical and chemical properties.
1-(Dimethyl-phosphinoyl)-eicosane: Similar to the hexadecane derivative but with an even longer alkyl chain, leading to different applications and reactivity.
Phosphinoyl-functionalized isoindolinones: These compounds have a different core structure but share the phosphinoyl functional group, leading to unique biological activities.
Propriétés
Numéro CAS |
53888-89-4 |
|---|---|
Formule moléculaire |
C9H13OP |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
1-dimethylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 |
Clé InChI |
AVMCKOKAHTULEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(=O)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2-Tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B1656644.png)
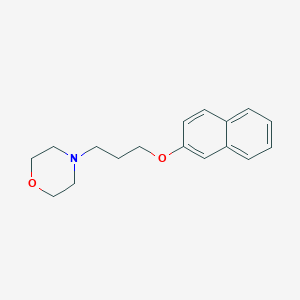
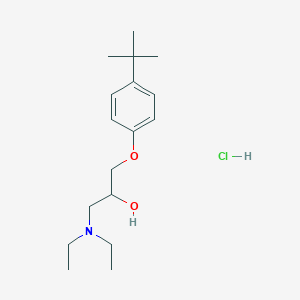
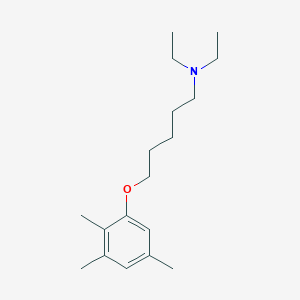
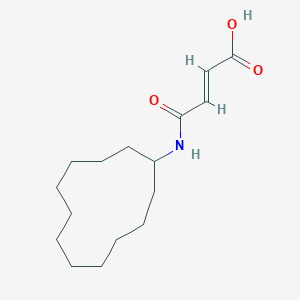
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
